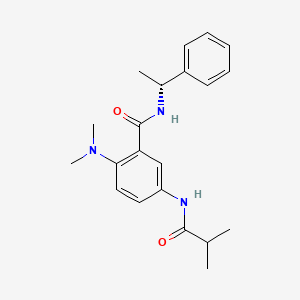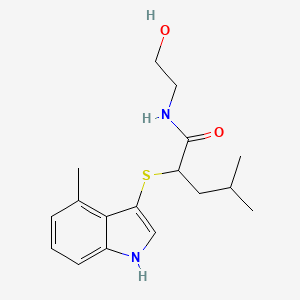
Sarecycline Hydrochloride
Overview
Description
WC-3035, also known as Sarecycline, is a tetracycline-derived, narrow-spectrum antibiotic. It is primarily used for the treatment of moderate to severe acne vulgaris. Sarecycline was designed to have anti-inflammatory properties and a favorable tolerability profile .
Mechanism of Action
- Sarecycline is a tetracycline antibiotic primarily used to treat inflammatory lesions of non-nodular moderate to severe acne vulgaris .
- Specifically, it exhibits increased stabilization on the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Sarecycline Hydrochloride exhibits activity against clinically relevant Gram-positive bacteria but has reduced activity against Gram-negative bacteria . Unlike other tetracycline-class antibiotics, this compound has a long C7 moiety that extends into and directly interacts with the bacterial messenger RNA (mRNA) . This interaction blocks the translation process, thereby inhibiting bacterial protein synthesis .
Cellular Effects
This compound demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, but it has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition of certain cellular processes contributes to its antibacterial activity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation . This interaction is facilitated by the unique C7 moiety of this compound, which extends into and directly interacts with the bacterial mRNA .
Temporal Effects in Laboratory Settings
It is known that this compound is minimally metabolized by liver microsome enzymes in vitro (< 15%); non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .
Dosage Effects in Animal Models
In animal models of infection, this compound demonstrated activity against Staphylococcus aureus, but reduced efficacy against Escherichia coli compared to doxycycline and minocycline . In a murine neutropenic thigh wound infection model, this compound was as effective as doxycycline against Staphylococcus aureus .
Metabolic Pathways
This compound is minimally metabolized by enzymes in human liver microsomes (< 15% in vitro) . Minor metabolites resulting from non-enzymic epimerization, O-/N-demethylation, hydroxylation, and desaturation have been found .
Transport and Distribution
This compound is 62.5–74.7% protein bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed in the body.
Subcellular Localization
The subcellular localization of this compound is not explicitly known. As a tetracycline-class antibiotic, it is known to interact with the bacterial 70S ribosome, which is part of the bacterial protein synthesis machinery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarecycline involves multiple steps, starting from the basic tetracycline structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods
Industrial production of Sarecycline follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound meets the required purity standards. The production involves stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Sarecycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
Sarecycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tetracycline derivatives and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Primarily used for the treatment of acne vulgaris, with ongoing research into its potential for treating other bacterial infections.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound of Sarecycline, used for a wide range of bacterial infections.
Doxycycline: A tetracycline derivative with a broader spectrum of activity.
Minocycline: Another tetracycline derivative known for its effectiveness against acne .
Uniqueness of Sarecycline
Sarecycline is unique among tetracycline derivatives due to its narrow-spectrum activity, which targets specific bacteria responsible for acne while minimizing the impact on beneficial bacteria. This selectivity reduces the risk of antibiotic resistance and side effects, making it a valuable addition to the arsenal of acne treatments .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H/t11-,13-,18-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBDCKZLBSHOI-FIPJBXKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027925 | |
| Record name | Sarecycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035979-44-2 | |
| Record name | Sarecycline Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035979442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarecycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1035979-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARECYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36718856JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Sarecycline Hydrochloride work against acne?
A1: this compound exerts its action through two main mechanisms []:
- Antibacterial Activity: It targets Cutibacterium acnes (formerly Propionibacterium acnes), an anaerobic Gram-positive bacterium heavily implicated in acne lesion development []. Sarecycline exhibits potent antibacterial activity against this bacterium.
- Anti-inflammatory Effects: Similar to other tetracyclines used in acne treatment, this compound also possesses anti-inflammatory properties, further contributing to its efficacy in managing acne vulgaris [].
Q2: What makes this compound different from other tetracyclines in terms of its antibacterial spectrum?
A2: Unlike broad-spectrum tetracyclines, this compound demonstrates lower potency against aerobic Gram-negative bacilli and anaerobic bacteria commonly found in the intestinal microbial flora []. This targeted antibacterial spectrum minimizes disruption to the gut microbiome, potentially leading to fewer off-target adverse effects compared to broader-spectrum alternatives [].
Q3: Are there analytical methods available to quantify this compound in pharmaceutical formulations?
A3: Yes, researchers have developed and validated a stability-indicating High-Performance Liquid Chromatography (HPLC) method to estimate this compound levels in tablet formulations []. This method utilizes a C18 column and a mobile phase consisting of 0.1M Na2PO4 and Acetonitrile (50:50 v/v) []. The method demonstrated suitability for stability studies and can be employed for accurate quantification of this compound in pharmaceutical dosage forms [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)



![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B610629.png)

